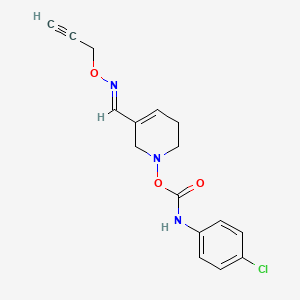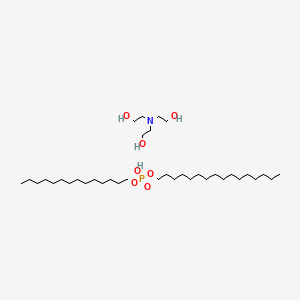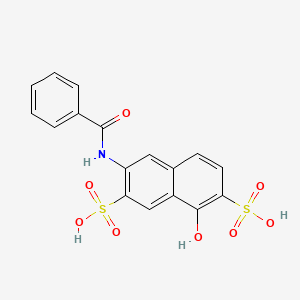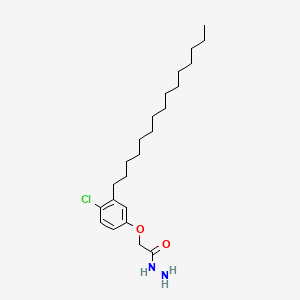
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features a chromium ion in the +3 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the ligands to the chromium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
科学研究应用
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
作用机制
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
相似化合物的比较
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other chromium(III) complexes, such as:
Chromium(III) acetate: Commonly used in organic synthesis and as a precursor for other chromium compounds.
Chromium(III) chloride: Widely used in industrial processes and as a catalyst.
Chromium(III) picolinate: Known for its use as a dietary supplement for its potential health benefits.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other chromium(III) complexes.
属性
CAS 编号 |
94333-35-4 |
|---|---|
分子式 |
C15H9CrN6O12 |
分子量 |
517.26 g/mol |
IUPAC 名称 |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
InChI 键 |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
规范 SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)





![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)


